Trisbromoneopentyl alcohol
Description
Significance of Brominated Organic Compounds in Specialized Applications
Brominated organic compounds (BOCs) are a diverse class of chemicals that have found extensive use across various industrial and scientific domains. sci-hub.setandfonline.com Their primary significance stems from their efficacy as flame retardants, biocides, and crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. sci-hub.seresearchgate.net Bromination is a key transformation in organic synthesis, and the resulting bromo-organic compounds serve as versatile precursors for a wide range of chemical reactions, including nucleophilic substitution and catalytic cross-coupling. researchgate.netnih.gov
In the field of material science, brominated flame retardants are categorized as either additive or reactive. researchgate.net Additive flame retardants are physically mixed into a polymer matrix, whereas reactive types, like Trisbromoneopentyl alcohol, are chemically incorporated into the polymer's backbone. rixingxincai.com This chemical integration minimizes the risk of the compound leaching from the material over time, a critical consideration for long-term product stability and performance. rixingxincai.com The presence of bromine atoms in these compounds functions to interfere with the radical chain reactions that occur in the gas phase during combustion, thereby suppressing or extinguishing flames. rixingxincai.com The versatility and effectiveness of brominated compounds ensure their continued importance in developing advanced materials that meet stringent safety and performance standards. statsndata.orgresearchgate.net
Evolution of Research Trajectories Pertaining to this compound
Research into this compound has evolved in response to the growing demand for safer and more durable materials, particularly in the polymer industry. statsndata.org Initially, research focused on establishing efficient synthesis and refining methods. One documented approach involves the reaction of pentaerythritol (B129877) with hydrogen bromide in an acetic acid medium, followed by ester decomposition to yield the final product. google.com Patents over the years describe various refinements to this process, aiming to improve yield and purity for industrial-scale production. google.com
The main trajectory of TBNPA research has been its application as a reactive flame retardant. koyonchem.comalfa-chemical.com Its single hydroxyl functional group allows it to act as a monomer and be chemically integrated into polymer structures, particularly polyurethanes. rixingxincai.comnumberanalytics.com This reactive nature represents a significant advancement over non-reactive, additive flame retardants. Research has demonstrated its high solubility in polymer systems and its effectiveness in improving the fire retardancy of both rigid and flexible polyurethanes. alfa-chemical.com2017erp.com A key area of investigation has been its use as a reactive intermediate for synthesizing larger, high-molecular-weight flame retardants, often in combination with phosphorus-containing compounds to achieve synergistic effects. koyonchem.comalfa-chemical.comoeko.de This focus highlights a shift towards creating more permanent and stable flame-retardant solutions within polymer matrices. rixingxincai.com
Contemporary Research Landscape and Emerging Directions for this compound
The contemporary research landscape for this compound is centered on optimizing its use in high-performance polymer systems and exploring new applications. It is widely utilized in elastomers, coatings, and foams as a reactive flame retardant. koyonchem.comalfa-chemical.com Its primary application remains in polyurethanes, where its monoalcoholic structure allows it to react and form urethane (B1682113) linkages, ensuring it becomes a permanent part of the polymer backbone. rixingxincai.com This integration is crucial for applications in construction materials like insulation panels and in automotive components such as seating foam, where long-term stability and performance are required. rixingxincai.com
Emerging research is branching into several new directions. One significant area is the study of the compound's behavior and transformation pathways. tandfonline.com For instance, research has investigated its degradation in different chemical environments, which is crucial for understanding its lifecycle. researchgate.net Furthermore, advanced analytical methods are being developed for the detection and screening of TBNPA and other brominated compounds in various materials. researchgate.netresearchgate.net The development of novel analytical techniques, such as comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry, allows for more precise identification of these compounds. researchgate.netresearchgate.net Another promising direction is its use in combination with other elements, like phosphorus, to create more effective and potentially more environmentally benign flame-retardant systems. koyonchem.comalfa-chemical.com These research efforts aim to enhance the performance and application scope of TBNPA while addressing the broader context of chemical safety and material science innovation.
Table 2: Applications of this compound in Polymer Systems
| Polymer System | Role of TBNPA | Key Benefits |
|---|---|---|
| Rigid Polyurethane (PU) Foams | Reactive Flame Retardant alfa-chemical.com2017erp.com | High bromine content improves fire retardancy; good compatibility and solubility. koyonchem.comalfa-chemical.com |
| Flexible Polyurethane (PU) Foams | Reactive Flame Retardant alfa-chemical.com2017erp.com | Chemically integrates into the polymer, minimizing migration; good foam properties. rixingxincai.com2017erp.com |
| Elastomers | Reactive Flame Retardant koyonchem.comalfa-chemical.com | Produces flame-retardant elastomers with urethane groups through its hydroxyl function. alfa-chemical.com |
| Coatings | Reactive Flame Retardant koyonchem.comalfa-chemical.com | Provides fire resistance with excellent thermal, hydrolytic, and light stability. alfa-chemical.com |
| High-Molecular-Weight FR Synthesis | Reactive Intermediate alfa-chemical.comoeko.info | Acts as a building block for larger flame-retardant molecules, often with phosphorus. koyonchem.comalfa-chemical.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H9Br3O |
|---|---|
Molecular Weight |
324.84 g/mol |
IUPAC Name |
1,1,3-tribromo-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H9Br3O/c1-4(2,3-6)5(7,8)9/h9H,3H2,1-2H3 |
InChI Key |
HFRIZVDRQKQDRM-UHFFFAOYSA-N |
SMILES |
CC(C)(CBr)C(O)(Br)Br |
Canonical SMILES |
CC(C)(CBr)C(O)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Industrial Synthesis Routes of Trisbromoneopentyl Alcohol
The industrial production of this compound (TBNPA) is primarily centered around the chemical modification of pentaerythritol (B129877). Various methods have been developed to optimize yield, purity, and cost-effectiveness.
The core industrial synthesis involves the bromination of pentaerythritol. In one common method, pentaerythritol is reacted with bromine and sulfur powder, which serves as a reducing agent to generate hydrogen bromide (HBr) in situ. google.com This reaction is typically conducted in an organic acid, such as acetic acid, which acts as the solvent. google.com The process involves heating the mixture to facilitate the reaction. google.com Following the reaction, acetic acid and excess hydrogen bromide are recovered through reduced pressure distillation. google.com This approach is noted for having fewer side reactions, being cost-effective, and resulting in a high-purity product (over 99.5%) with yields exceeding 90%. google.com
Another established process involves dissolving pentaerythritol in acetic acid and then introducing a quantitative amount of hydrogen bromide gas. google.com The mixture undergoes an insulation reaction under normal pressure to produce the desired alcohol. google.com
A key aspect of these processes is the substitution of the hydroxyl groups of pentaerythritol with bromine atoms. The reaction conditions, including temperature and the ratio of reactants, are critical for maximizing the yield of the tribrominated product.
Table 1: Example of Pentaerythritol Bromination Reaction Parameters google.com
| Parameter | Value |
| Starting Material | Pentaerythritol (2.0 mol) |
| Brominating Agent | Liquid Bromine (3.6 mol) |
| Reducing Agent | Powdered Sulfur (1.2 mol) |
| Solvent | Acetic Acid (13.6 mol) |
| Temperature Control | Internal temperature not exceeding 50°C during bromine addition |
| Reaction Temperature | 110-130°C |
| Product Purity | > 99.5% |
| Yield | > 90% |
To refine the product and improve quality, some industrial methods employ an esterification step followed by decomposition. A synthetic method involves reacting pentaerythrite with hydrogen bromide, followed by an insulation step and the separation of a tribromo-neoamyl alcohol ester. google.com This ester intermediate then undergoes decomposition by treatment with a carbinol (an alcohol) and an inorganic acid under pressure (0.4-0.6 MPa). google.com The reaction is brought to completion under a higher pressure of 0.6-0.8 MPa. google.com This controlled decomposition is reported to result in a more complete reaction and a product with superior quality and performance. google.com
The crude product obtained from these synthesis routes is often purified further. A common refining technique involves recrystallization from a mixed solvent system, such as methanol (B129727) and water, which can increase the product content to 98%. google.com This method also allows for the recycling of the mixed solvent and the refinement of the mother liquor, reducing waste and improving economic efficiency. google.com
Advanced Synthetic Approaches for this compound Derivatives
The hydroxyl group of this compound serves as a reactive site for the synthesis of various derivatives, most notably phosphate (B84403) esters, which are utilized as flame retardants.
The synthesis of Tris(tribromoneopentyl) phosphate is a key derivatization of TBNPA. This process involves the reaction of tribromoneopentyl alcohol with a phosphorus oxyhalide, typically phosphorus oxychloride (POCl₃). google.comsmolecule.com The general procedure includes dissolving tribromoneopentyl alcohol in an organic solvent, followed by the addition of phosphorus oxychloride and catalysts. google.compatsnap.com
The reaction is carried out under controlled temperatures, often involving a slow, dropwise addition of a second catalyst to manage the reaction rate. google.com The mixture is then held at a specific temperature for a period of 1 to 24 hours to ensure the reaction goes to completion. google.com This method is advantageous due to its simple process, high product yield (over 80%), and high purity (over 99%). google.com The process also minimizes waste, reducing environmental impact and production costs. google.com
A variety of organic solvents can be used, including tetrahydrofuran, benzene, hexane, acetonitrile, carbon tetrachloride, dichloroethane, or chloroform. rixingxincai.com The selection of catalysts is also crucial. A first catalyst, often a Lewis acid like Fe, FeCl₃, Al, AlCl₃, or SnCl₄, is typically used. google.comrixingxincai.com A second catalyst, such as triethylamine, ammonia, pyridine, or ethylenediamine, may also be added. rixingxincai.com
Table 2: Industrial Synthesis Parameters for Tris(tribromoneopentyl) Phosphate google.compatsnap.comrixingxincai.com
| Parameter | Embodiment 1 patsnap.com | Embodiment 2 patsnap.com | Embodiment 3 patsnap.com | Patent Example google.comrixingxincai.com |
| Solvent | Dichloroethane | Tetrachloroethane | Chlorobenzene | Tetrahydrofuran |
| Dehydrating Agent | Phosphorus pentoxide (1 wt%) | Molecular sieve (2 wt%) | Phosphorus pentoxide (3 wt%) | Not specified |
| Catalyst 1 | Aluminum chloride (1 wt%) | Ferric chloride (3 wt%) | Tin tetrachloride, Antimony trichloride (B1173362) (5 wt%) | FeCl₃ (1-10 wt%) |
| Reactant Molar Ratio (TBNPA:POCl₃) | Not specified | Not specified | Not specified | 2.5-4.5 : 1 |
| Reaction Temperature | 35-40°C (addition), then raise to 80-140°C | 35-40°C (addition), then raise to 80-140°C | 35-40°C (addition), then raise to 80-140°C | 10-100°C |
| Reaction Time | 10-15 hours (reflux) | 10-15 hours (reflux) | 10-15 hours (reflux) | 1-24 hours |
The presence of a primary hydroxyl (-OH) group on the this compound molecule provides a locus for a wide array of functionalization and derivatization reactions. This allows for the chemical modification of TBNPA to tailor its properties for specific applications or to synthesize new molecules.
Common derivatization strategies for alcohols can be applied to TBNPA. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), alcohols can be derivatized to increase their volatility and improve their chromatographic behavior. nih.gov For instance, silylation using reagents like phenyldimethylchlorosilane can convert the polar alcohol into a less polar silyl (B83357) ether. nih.gov Another common technique is benzoylation, where a reagent like benzoyl chloride reacts with the alcohol in the presence of a base to form a benzoate (B1203000) ester. nih.gov
These derivatization reactions highlight the chemical versatility of the hydroxyl group on TBNPA. In a broader synthetic context, this functional group can be used to link the tribromoneopentyl moiety to other chemical structures, creating more complex molecules with potentially novel properties. This includes its primary use as a reactive intermediate in the synthesis of high-molecular-weight flame retardants. bromxchem.com
Mechanistic Elucidation of Synthetic Reaction Pathways
The synthesis of this compound and its derivatives proceeds through well-understood organic reaction mechanisms.
For the pentaerythritol-based bromination , the reaction with hydrogen bromide (generated in situ or added directly) is a series of nucleophilic substitution reactions. The acidic conditions facilitate the protonation of the hydroxyl groups of pentaerythritol, converting them into good leaving groups (water). Subsequently, the bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom, displacing the water molecule. This process occurs sequentially for the three hydroxyl groups, leading to the formation of this compound. The reaction likely follows an S_N2 pathway for primary alcohols, though S_N1 contributions cannot be entirely ruled out depending on the specific reaction conditions and intermediates formed.
The esterification and decomposition strategy involves two main stages. The initial esterification of pentaerythritol with an acid like acetic acid is a classic Fischer esterification. This acid-catalyzed reaction involves the nucleophilic attack of an alcohol's oxygen on the protonated carbonyl carbon of the carboxylic acid, leading to an ester and water. youtube.com The subsequent decomposition of the formed ester by adding a carbinol and an inorganic acid google.com suggests an acid-catalyzed transesterification or hydrolysis followed by further reaction. In transesterification, one alcohol displaces another from an ester, driven by reaction conditions.
The synthesis of Tris(tribromoneopentyl) phosphate from TBNPA and phosphorus oxychloride follows the general mechanism for the formation of phosphate esters. The reaction is initiated by the nucleophilic attack of the oxygen atom of the alcohol on the highly electrophilic phosphorus atom of POCl₃. This attack is often facilitated by a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), which coordinates to the oxygen of the P=O bond, further increasing the electrophilicity of the phosphorus atom. Each step results in the displacement of a chloride ion, and the process is repeated three times with three molecules of TBNPA to form the final trisubstituted phosphate ester. The HCl byproduct generated is typically neutralized by a base catalyst (e.g., pyridine, triethylamine) added to the reaction mixture. rixingxincai.com
Catalysis in this compound Synthesis and Post-Synthetic Modification
Catalysis in Synthesis
The primary industrial synthesis of this compound involves the bromination of pentaerythritol with hydrogen bromide (HBr). While this reaction can proceed without a catalyst, yields are often lower, and the product can be discolored. Current time information in Bangalore, IN. The use of specific catalysts significantly improves the process.
A key patented method employs an alkanoic acid, or its corresponding anhydride, as a catalyst for the reaction. Current time information in Bangalore, IN. This process is typically conducted in a solvent, and a continuous feed of HBr is maintained throughout the reaction. The water formed during the reaction is retained in the mixture until the synthesis is substantially complete. Current time information in Bangalore, IN. This catalytic approach allows for the production of brominated pentaerythritols where one to three hydroxyl groups are replaced by bromine, including the target this compound. Current time information in Bangalore, IN. The catalyst's role is to facilitate the nucleophilic substitution of the hydroxyl groups with bromide ions from HBr.
| Catalyst System | Reactants | Solvent | Key Reaction Conditions | Product |
|---|---|---|---|---|
| Alkanoic acid (2-8 carbons) or its anhydride | Pentaerythritol, Hydrogen Bromide (HBr) | Benzene, Toluene, Xylene, Saturated Hydrocarbons, Perchloroethylene, Water | Continuous HBr feed; retention of water in the reaction mixture; catalyst concentration of 0.8-25 mole percent per mole of pentaerythritol. Current time information in Bangalore, IN. | This compound Current time information in Bangalore, IN. |
Catalysis in Post-Synthetic Modification
This compound is a reactive intermediate primarily utilized in the synthesis of larger, high-molecular-weight flame retardants. alfa-chemical.com Its post-synthetic modification almost exclusively involves reactions of its single hydroxyl group. These transformations are typically catalyzed.
The most significant application is its incorporation into polyurethanes. alfa-chemical.commdpi.com In this context, this compound acts as a monofunctional polyol. The synthesis of polyurethane is a polyaddition reaction between polyols and isocyanates, a process that is accelerated by catalysts. mdpi.comsemanticscholar.org Common catalysts for this polymerization include tertiary amines and organometallic compounds. mdpi.com By reacting with an isocyanate, the hydroxyl group of this compound forms a urethane (B1682113) linkage, chemically bonding the bromine-rich molecule into the polymer backbone. alfa-chemical.com This imparts permanent flame-retardant properties to the final polyurethane material. semanticscholar.org
Beyond polymerization, the hydroxyl group on this compound can undergo other standard alcohol transformations, such as esterification and etherification, which are typically catalyzed processes. chemicalbook.comsmolecule.com For instance, alcohols react with carboxylic acids or their derivatives to form esters, and these reactions are often catalyzed by acids. chemicalbook.com Similarly, etherification reactions, such as reacting an alcohol with an alkyl halide or the dehydration of two alcohol molecules, are facilitated by catalysts. nih.gov While these are potential catalyzed modifications, the primary industrial modification remains its incorporation into polymers.
| Transformation Type | Reactants | Typical Catalyst Class | Resulting Linkage/Product | Application |
|---|---|---|---|---|
| Polymerization (Polyurethane Formation) | This compound, Di- or Poly-isocyanate | Tertiary Amines, Organometallic Compounds mdpi.com | Urethane Linkage (-NHCOO-) within a polymer chain mdpi.comnih.gov | Flame-retardant polyurethanes (foams, elastomers, coatings) alfa-chemical.com |
| Esterification | This compound, Carboxylic Acid/Acyl Halide | Acid Catalysts (e.g., H₂SO₄), Bases | Ester Linkage (-COO-) | Intermediate for other functional materials |
| Etherification | This compound, Alkyl Halide/Alcohol | Acid or Base Catalysts, Lewis Acids rsc.org | Ether Linkage (-O-) | Intermediate for other functional materials |
Applications in Advanced Materials Science
Integration as a Flame Retardant in Polymer Composites
TBNPA is extensively used to enhance the fire resistance of various polymer composites. riverlandtrading.com Its efficacy stems from the high concentration of bromine, which can interrupt the chemical reactions of combustion in the gas phase, thus slowing the spread of flames. atamanchemicals.comalfaflor.com As a reactive flame retardant, TBNPA's single hydroxyl group allows it to bond chemically with the polymer backbone, which minimizes leaching and migration over the product's lifespan compared to non-reactive, additive flame retardants. rixingxincai.comatamanchemicals.com This integration provides durable fire retardancy without compromising the material's structural integrity. atamanchemicals.com
Trisbromoneopentyl alcohol is incorporated into both thermoplastic and thermosetting polymer systems to meet stringent fire safety standards. riverlandtrading.comatamanchemicals.com
In thermosetting polymers , such as epoxy and unsaturated polyester (B1180765) resins, TBNPA is used in formulations for applications that demand robust fire resistance. riverlandtrading.comatamanchemicals.com These include materials used in electronics and building components. atamanchemicals.com The compound's reactive hydroxyl functionality allows it to become a permanent part of the cross-linked polymer network during the curing process. rixingxincai.com
For thermoplastics , including polyolefins and styrenics, TBNPA is added to improve their flame resistance. riverlandtrading.com These materials are commonly used in the housings and components of electrical and electronic devices. riverlandtrading.com The thermal stability of TBNPA makes it suitable for the high-temperature processing conditions often associated with thermoplastics. atamanchemicals.com
Table 1: Properties of this compound (TBNPA)
| Property | Value | Source(s) |
| Chemical Name | 3-Bromo-2,2-bis(bromomethyl)propanol | rixingxincai.comtnjchem.com |
| CAS Number | 36483-57-5 | amazonaws.comchemicalbook.com |
| Molecular Formula | C5H9Br3O | amazonaws.comchemicalbook.com |
| Bromine Content | ~73% | rixingxincai.comadditivesforpolymer.comamazonaws.com |
| Appearance | White to off-white crystalline solid | atamanchemicals.comtnjchem.com |
| Hydroxyl Value | 173 mg KOH/g | amazonaws.com |
| Melting Point | 62-67 °C | chemicalbook.com |
| Function | Reactive Flame Retardant | rixingxincai.comadditivesforpolymer.comspecialchem.com |
The most prominent application of this compound is in the production of polyurethane (PU) foams, both rigid and flexible. rixingxincai.comriverlandtrading.comspecialchem.com It is highly valued in these systems for its excellent compatibility and solubility, particularly in CFC-free foam formulations. additivesforpolymer.comspecialchem.com
In the manufacturing of polyurethane foams, TBNPA acts as a reactive component. rixingxincai.com Its hydroxyl group reacts with isocyanates in the foam formulation, forming pendant urethane (B1682113) groups and integrating the flame retardant directly into the polymer structure. rixingxincai.comamazonaws.comatamanchemicals.com This chemical bonding is crucial for long-term performance and stability. rixingxincai.com The integration of TBNPA helps in achieving high standards of fire retardancy while maintaining good foam properties. additivesforpolymer.comspecialchem.comnovistachem.com It enhances the thermal resistance of the foam, which is critical for applications in insulation, furniture, and bedding. rixingxincai.comriverlandtrading.comatamanchemicals.com
Beyond its direct use, this compound serves as a key reactive intermediate in the synthesis of higher molecular weight flame retardants. additivesforpolymer.comamazonaws.comnovistachem.com These advanced systems are designed to offer improved performance and stability profiles.
A significant area of development is the combination of TBNPA with phosphorus-based compounds. additivesforpolymer.comamazonaws.combrominated.com This synergistic approach can lead to flame retardant systems with enhanced efficacy. atamanchemicals.com The resulting high molecular weight flame retardants often exhibit superior thermal stability and lower volatility compared to TBNPA alone. Effective fire-retardant properties can also be achieved by using mixtures of monofunctional TBNPA with difunctional brominated compounds. novistachem.combrominated.com
Contribution to Fire Safety Engineering in Fabricated Materials
The incorporation of this compound into various materials is a key strategy in fire safety engineering. alfaflor.com By delaying ignition and slowing the spread of fire, it provides critical extra time for evacuation and emergency response. modernbuildingalliance.us Its use helps manufacturers of fabricated materials meet rigorous fire safety codes and standards, such as UL 94 and DIN 4102. atamanchemicals.commodernbuildingalliance.us
Table 2: Applications of this compound in Advanced Materials
| Application Area | Specific Use | Polymer System(s) | Source(s) |
| Polymer Composites | General Flame Retardancy | Thermoplastics, Thermosets | riverlandtrading.comatamanchemicals.com |
| Polymeric Foams | Furniture, Bedding, Insulation | Rigid & Flexible Polyurethane (PU) | rixingxincai.comriverlandtrading.comspecialchem.com |
| Construction | Insulation Boards, Panels, Coatings | Polyurethane, Polyester Resins | riverlandtrading.comatamanchemicals.com |
| Electronics | Circuit Boards, Wires, Cables | Epoxy Resins, Polyolefins | riverlandtrading.comatamanchemicals.com |
| Automotive | Interior Trim, Seating | Polyurethane Foams | riverlandtrading.com |
Applications in Automotive Material Systems
This compound is utilized in the automotive industry to enhance the fire safety of various components. Its incorporation into materials used for interior trim, seating, and under-the-hood applications helps manufacturers meet stringent fire safety standards. riverlandtrading.com The compound is also used as a flame retardant in unsaturated polyester resins, which are formulated into various construction and automotive parts. riverlandtrading.com By chemically integrating into the polymer matrix of these components, it provides durable flame retardancy without compromising the material's structural integrity.
Innovation in Polymer Chemistry and Functional Materials
This compound represents a key innovation in polymer chemistry, particularly in the domain of functional materials where permanent flame retardancy is required. rixingxincai.com Unlike additive flame retardants that are merely mixed into a material and can migrate out over time, this compound is a reactive flame retardant. google.comepitoanyag.org.hu This means it chemically bonds with and becomes a permanent part of the polymer network during polymerization. rixingxincai.commdpi.com This permanent incorporation prevents the loss of flame-retardant properties over the product's lifespan and avoids the plasticizing effect that can sometimes be a drawback of additive-type retardants. epitoanyag.org.hu
The molecule's high bromine content, approximately 73%, combined with its thermal, hydrolytic, and light stability, makes it a highly effective and durable choice for creating functional polymers. specialchem.comamazonaws.comadditivesforpolymer.com Its primary application is in polyurethane systems, where it is valued for its high solubility and compatibility, including in modern CFC-free formulations. amazonaws.comadditivesforpolymer.comoceanchem-group.com
Tailoring Polymer Properties Through Incorporation of Brominated Alcohols
The incorporation of brominated alcohols like this compound allows for the precise tailoring of polymer properties. Because it has a single hydroxyl functional group, it reacts to form pendant urethane groups when used in the production of polyurethanes. specialchem.comamazonaws.comoceanchem-group.com This chemical integration allows for the achievement of high standards of fire retardancy while maintaining good foam properties in both rigid and flexible polyurethane applications. specialchem.comamazonaws.com
Research on Reactive Flame Retardant Formulations
This compound is a focal point of research in reactive flame retardant formulations due to its efficiency and stability. additivesforpolymer.combrominated.com As a reactive flame retardant, it is designed to be chemically incorporated into the polymer matrix. mdpi.com This prevents the flame retardant from leaching out over time, ensuring permanent performance and minimizing environmental exposure. google.commdpi.com
Its high solubility in polyurethane systems makes it particularly useful for these formulations. oceanchem-group.combrominated.com Research highlights its utility as a reactive intermediate for producing high molecular weight flame retardants, often in synergistic combination with phosphorus-based compounds. amazonaws.comadditivesforpolymer.comoceanchem-group.combrominated.com The primary mechanism of halogenated flame retardants like this involves chemical interference with the radical chain reactions that occur in the gaseous phase during combustion, effectively cooling and suppressing the fire. epitoanyag.org.hu The focus of ongoing research is to leverage these reactive compounds to create safer, more durable materials that meet increasing fire performance targets in sectors like transportation and construction. rixingxincai.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C5H9Br3O |
| Molecular Weight | 324.9 g/mol |
| Bromine Content | ~73% |
| Appearance | White Powder |
| Melting Point | 62-67 °C |
| Purity | ≥97% |
This data is compiled from sources amazonaws.comadditivesforpolymer.comchemicalbook.com.
Table 2: Solubility Profile of this compound
| Solvent | Solubility ( g/100g ) at 18°C |
|---|---|
| Methanol (B129727) | 270 |
| Ethanol | 199 |
| Toluene | 44 |
| Water (at 25°C) | 0.2 |
This data is from source amazonaws.com.
Table 3: Thermogravimetric Analysis of this compound
| Weight Loss (%) | Temperature (°C) |
|---|---|
| 2% | 139 |
| 5% | 155 |
| 10% | 169 |
This data, representing thermal decomposition in air at a rate of 10°C/min, is from source amazonaws.com.
Flame Retardancy Mechanisms and Chemical Interactions
Gas Phase Inhibition Mechanisms Involving Bromine Radicals
The principal flame-retardant action of Trisbromoneopentyl alcohol occurs in the gas phase. rixingxincai.com During combustion, the heat causes the TBNPA molecule to decompose, releasing bromine atoms into the flame zone. atamanchemicals.com These bromine atoms are highly effective at disrupting the self-sustaining chemical reactions that propagate a fire.
The combustion of a polymer is a radical chain reaction that relies on the presence of highly energetic and reactive free radicals, particularly hydrogen (H•) and hydroxyl (OH•) radicals. rixingxincai.comnih.gov The flame retardancy of TBNPA is primarily based on interrupting this cycle. Upon thermal decomposition, TBNPA releases its bromine atoms, which readily form hydrogen bromide (HBr). rixingxincai.com This HBr acts as a potent scavenger for the high-energy radicals in the flame. rixingxincai.com It reacts with H• and OH• radicals, replacing them with much less reactive bromine radicals (Br•) and stable molecules like water. kmtindustrial.com This process, known as quenching, effectively breaks the chain reaction of combustion, reduces the rate of heat generation, and can ultimately extinguish the flame. rixingxincai.comkmtindustrial.com
Table 1: Key Radical Scavenging Reactions
| Reaction Step | Description |
|---|---|
| R-Br (TBNPA) → R• + Br• | Thermal decomposition of this compound releases bromine radicals. |
| Br• + P-H (Polymer) → HBr + P• | Bromine radical abstracts a hydrogen atom from the polymer (P-H) to form Hydrogen Bromide. |
| H• + HBr → H₂ + Br• | Highly reactive hydrogen radical is scavenged by HBr, forming a less reactive bromine radical. |
This table illustrates the generally accepted radical trap mechanism for halogenated flame retardants.
In addition to chemical inhibition, TBNPA contributes to flame suppression through a physical mechanism known as dilution. The thermal decomposition of the flame retardant and the subsequent chemical reactions in the flame zone generate non-combustible gases. nih.govtechscience.com These gases, including water vapor produced during the radical scavenging process, increase in volume and dilute the concentration of both flammable gases released by the decomposing polymer and oxygen in the surrounding air. nih.govresearchgate.net This dilution effect raises the ignition threshold and reduces the efficiency of combustion, thereby slowing the spread of the flame. kmtindustrial.com
Condensed Phase Carbonization and Char Formation
While the gas phase mechanism is dominant, this compound also contributes to flame retardancy in the condensed phase (the solid polymer). atamanchemicals.com Its presence can promote the formation of a stable, insulating layer of carbonaceous char on the surface of the material during a fire. atamanchemicals.comspecialchem.com
Char formation is often initiated by the dehydration of the polymer backbone. crepim.com This process involves the elimination of water at high temperatures, which can be catalyzed by acidic species formed from the flame retardant. specialchem.comscience-revision.co.uk The dehydration leads to the creation of double bonds within the polymer chains. specialchem.com These unsaturated structures then undergo further reactions like cyclization and cross-linking to build a robust, thermally stable carbonaceous residue. specialchem.com While TBNPA's primary role is not as a char promoter, it can enhance this effect, particularly when used in intumescent systems that are designed to swell and form a thick char layer. atamanchemicals.com
The carbonaceous char layer formed on the polymer's surface acts as a crucial physical barrier. crepim.com This layer insulates the underlying virgin polymer from the intense heat of the flame, slowing down its thermal decomposition and reducing the rate at which flammable volatile gases are generated. specialchem.comdtu.dk Furthermore, the char layer physically obstructs the transport of these flammable gases from the polymer to the flame, effectively cutting off the fuel supply for the fire. specialchem.comcrepim.com This insulating and barrier function is a key component of condensed-phase flame retardancy.
Synergistic Effects with Co-additives in Flame Retardant Systems
The flame-retardant efficacy of this compound is often significantly amplified when used in combination with other compounds, a phenomenon known as synergism. atamanchemicals.com
A primary synergist for TBNPA and other halogenated flame retardants is antimony trioxide (Sb₂O₃). atamanchemicals.comoceanchemgroup.comatamanchemicals.com By itself, antimony trioxide has a low flame retardant effect. atamanchemicals.com However, in the presence of TBNPA, the hydrogen bromide (HBr) released during combustion reacts with the antimony trioxide. oceanchemgroup.com This reaction produces volatile antimony-containing species, such as antimony tribromide (SbBr₃) and antimony oxybromide (SbOBr). atamanchemicals.com These antimony compounds are also highly effective gas-phase radical scavengers, augmenting the flame-inhibiting action of the bromine radicals and creating a powerful synergistic effect. oceanchemgroup.com
TBNPA also demonstrates excellent compatibility and synergistic performance with phosphorus-based flame retardants. alfa-chemical.comatamanchemicals.com This combination is particularly effective because it engages both gas-phase and condensed-phase mechanisms. mdpi.com The bromine from TBNPA acts in the gas phase as a radical scavenger, while the phosphorus compounds typically act in the condensed phase. nih.gov During heating, the phosphorus compounds can decompose to form phosphoric acid species. nih.govcrepim.com These acids are highly effective at promoting the dehydration and charring of the polymer, resulting in a more substantial and robust insulating char layer than either component could produce alone. nih.govnih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound (TBNPA) |
| Hydrogen Bromide (HBr) |
| Antimony Trioxide (Sb₂O₃) |
| Antimony Tribromide (SbBr₃) |
| Antimony Oxybromide (SbOBr) |
| Dibromoneopentyl glycol |
Halogen-Antimony Synergism in Polymer Combustion
The flame-retardant efficacy of halogenated compounds like this compound is often significantly enhanced when used in conjunction with antimony compounds, a phenomenon known as halogen-antimony synergism. nih.govpsu.edu Antimony trioxide (Sb₂O₃) by itself does not possess flame retardant properties. psu.edu However, when combined with a halogen source, a synergistic effect is observed that is greater than the sum of the individual components. bromxchem.com
The primary mechanism of this synergism occurs in the gas phase. specialchem.com During combustion, this compound decomposes at high temperatures to release halogen free radicals (Br•). google.com These radicals can interfere with the chain reactions of combustion in the gas phase. Concurrently, antimony trioxide reacts with the released hydrogen bromide (HBr) to form antimony trihalides (SbBr₃) and antimony oxyhalides (SbOBr). psu.edu
These antimony species are volatile and act as radical scavengers in the flame, effectively interrupting the exothermic processes of combustion. nih.govgoogle.com This leads to a cooling of the system and a reduction in the supply of flammable gases, ultimately suppressing the flame. specialchem.com The antimony halides are believed to delay the escape of halogen from the flame, thereby increasing its concentration and effectiveness. psu.edu
Table 1: Key Reactions in Halogen-Antimony Synergism
| Step | Reaction | Phase | Description |
|---|---|---|---|
| 1 | Polymer-Br → R• + Br• | Gas | Decomposition of the brominated flame retardant to release bromine radicals. |
| 2 | H• + Br• → HBr | Gas | Formation of hydrogen bromide. |
| 3 | Sb₂O₃ + HBr → SbBr₃ + SbOBr + H₂O | Condensed/Gas | Reaction of antimony trioxide with hydrogen bromide to form volatile antimony species. |
| 4 | SbBr₃ → Sb• + 3Br• | Gas | Decomposition of antimony trihalide in the flame to release radical scavengers. |
| 5 | H• + O₂ → OH• + O• | Gas | Key flame propagating reactions. |
| 6 | H• + Br• → HBr | Gas | Inhibition of flame propagation by bromine radicals. |
| 7 | OH• + Sb• → SbOH | Gas | Inhibition of flame propagation by antimony species. |
Mechanisms of Action and Decomposition Pathways at Elevated Temperatures
This compound functions as both a reactive and additive flame retardant. In polyurethanes, its single hydroxyl group can react to become part of the polymer backbone. alfa-chemical.comspecialchem.com This incorporation ensures its permanence and prevents leaching.
The primary mechanism of action for this compound is rooted in its thermal decomposition. The compound exhibits good thermal stability, with no significant decomposition reported below 200°C. vulcanchem.com Upon exposure to the higher temperatures of a fire, the C-Br bonds will break, releasing bromine radicals (Br•) into the gas phase. google.com This is a key gas-phase inhibition mechanism, where these highly reactive radicals interfere with the chain reactions of combustion, specifically the H• and OH• radicals that propagate the flame. specialchem.com
The decomposition of brominated flame retardants like this compound occurs in both the condensed and gas phases. researchgate.net At elevated temperatures, the compound can evaporate and then decompose in the gas phase. researchgate.net The thermal degradation in the presence of the polymer leads to the formation of hydrogen bromide (HBr), which is a key species in the flame inhibition cycle and in the synergistic cycle with antimony trioxide. google.com
Table 2: Thermal Properties of this compound
| Property | Value |
|---|---|
| Melting Point | 62-67 °C alfa-chemical.com |
| Boiling Point | 254.169 °C alfa-chemical.com |
| Decomposition Temperature | No decomposition observed below 200°C vulcanchem.com |
| Bromine Content | ~73% alfa-chemical.com |
| Molecular Formula | C₅H₉Br₃O alfa-chemical.com |
Environmental Fate, Transport, and Degradation Research
Aerobic and Anaerobic Biodegradation Pathways
The biodegradation of TBNPA is critically dependent on the presence or absence of oxygen. Research demonstrates that TBNPA can be effectively degraded under aerobic conditions, whereas anaerobic biodegradation has not been observed. researchgate.netnih.gov In laboratory settings, indigenous aerobic bacterial consortia enriched from contaminated groundwater and soil have shown the capacity for rapid biodegradation of TBNPA. researchgate.netecetoc.org Conversely, under anoxic conditions, which are prevalent in some contaminated groundwater sites, no significant degradation of TBNPA occurs. researchgate.net This indicates that oxygen is a necessary component for the initiation of its biological breakdown. researchgate.netnih.gov
The primary and essential step in the biodegradation of TBNPA is a biological debromination reaction, which is carried out by various microorganisms. nih.govecetoc.org This process involves the cleavage of the carbon-bromine bonds, releasing bromide ions into the surrounding medium. echemi.comhaihangindustry.com Studies have confirmed the complete debromination of the molecule by observing a stoichiometric release of bromide ions corresponding to the initial TBNPA concentration. nih.gov
The mechanism is understood to be an oxidative process requiring molecular oxygen. researchgate.netnih.gov Isotope analysis studies support the hypothesis that the initial step involves the abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond, rather than a direct attack on the carbon-bromine bond. researchgate.net This initial C-H bond cleavage leads to the formation of unstable intermediates that subsequently undergo rapid debromination. researchgate.net
Several bacterial genera have been identified from consortia capable of degrading TBNPA. Molecular analysis has revealed the presence of groups such as Brevundimonas, Sediminibacterium, and Ralstonia. biosynth.com Other research has also implicated bacteria from the genera Sinorhizobium and Sphingopyxis in the dehalogenation of similar brominated compounds. biosynth.com The specific microbial populations involved may differ depending on the environmental conditions and the presence of other compounds. biosynth.com
While the complete debromination of TBNPA is well-documented, the specific chemical structures of the subsequent biodegradation products and metabolites are not yet fully characterized. nih.gov The debromination reaction is considered the key initial step, which reduces the compound's recalcitrance and toxicity. nih.govbiosynth.com Following this, it is proposed that the resulting non-brominated intermediates undergo mineralization. biosynth.com
Research indicates that after the initial oxidative attack and subsequent rapid debromination, the remaining carbon skeleton is further broken down by the microbial consortia. researchgate.net However, the specific intermediate molecules in this degradation pathway have not been identified in the reviewed literature, which notes that the degradation pathways remain an area for further investigation. nih.gov
Environmental Persistence and Bioaccumulation Potential
Like many halogenated organic compounds, TBNPA is classified as a substance with the potential for environmental persistence and bioaccumulation. ecetoc.orgechemi.com It is sometimes categorized as a recalcitrant compound with a long potential half-life. nih.gov However, this potential persistence is strongly mitigated by its observed rapid and complete biodegradation under favorable aerobic conditions. researchgate.netnih.gov
The bioaccumulation potential can be estimated using its octanol-water partition coefficient (Log K_ow_). The reported Log K_ow_ for TBNPA is approximately 2.6 to 3.1, indicating a moderate potential for partitioning into fatty tissues of organisms. alfa-chemistry.com A study assessing its bioaccumulation criteria determined that its bioconcentration factor (BCF) is well below the threshold of 2000 L/kg, suggesting it does not meet the criteria for being considered bioaccumulative or very bioaccumulative under REACH guidelines.
Table 1: Physicochemical and Bioaccumulation Properties of TBNPA
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉Br₃O | alfa-chemistry.com |
| Molecular Weight | 324.84 g/mol | alfa-chemistry.com |
| Water Solubility | 2 g/L (at 25 °C) | researchgate.net |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.6 - 3.1 | alfa-chemistry.comutoronto.ca |
The fate of TBNPA in soil and sediment is highly dependent on local environmental conditions, particularly the availability of oxygen. Bacterial consortia originally isolated from contaminated soil sediments have demonstrated the ability to completely degrade TBNPA, indicating that soil can be a matrix for its attenuation. nih.govechemi.com
The mobility of TBNPA in soil is governed by its tendency to adsorb to soil particles. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (K_oc_). A specific experimentally-derived K_oc_ value for TBNPA was not found in the reviewed literature. However, its moderate water solubility and Log K_ow_ value suggest it will have some mobility in soil, but also a tendency to partition to organic matter in soil and sediment. nj.govchemfish.com In anoxic subsurface environments, such as contaminated groundwater aquifers, TBNPA shows a lack of biodegradation, leading to its persistence and potential for migration. researchgate.net
In aquatic environments, TBNPA is classified as harmful to aquatic life with long-lasting effects. nih.gov Its distribution is influenced by its moderate water solubility and its potential to adsorb to suspended particulates and sediment.
Ecotoxicity studies have established the following acute toxicity thresholds:
Fish: The 96-hour LC50 (lethal concentration for 50% of the population) for Cyprinus carpio is 32 mg/L. nih.gov
Aquatic Invertebrates: The 48-hour NOEC (no-observed-effect concentration) for Daphnia magna is 32 mg/L. nih.gov
Algae: The 72-hour EC50 (effective concentration for 50% of the population) for Pseudokirchneriella subcapitata is 28 mg/L. nih.gov
Table 2: Aquatic Ecotoxicity of TBNPA
| Organism | Endpoint | Duration | Concentration (mg/L) | Source |
|---|---|---|---|---|
| Cyprinus carpio (Carp) | LC50 | 96 hours | 32 | nih.gov |
| Daphnia magna (Water Flea) | NOEC | 48 hours | 32 | nih.gov |
Data derived from a chemical safety data sheet. nih.gov
As observed in subsurface environments, the lack of anaerobic degradation means that TBNPA is likely to persist in anoxic zones of aquatic systems, such as deep sediments. researchgate.net
Environmental Monitoring and Occurrence in Environmental Compartments
Environmental monitoring studies have confirmed the presence of TBNPA in various environmental compartments, often associated with industrial use and disposal of consumer products.
Indoor Environment: A screening study in South Africa tentatively identified TBNPA in indoor dust samples, highlighting its potential to migrate from consumer products into the immediate human environment. researchgate.net
Sediment: TBNPA has been detected in river sediments. A study of sediments in the Pearl River Delta in China, particularly near e-waste dismantling sites, found TBNPA concentrations ranging from below the method detection limit to 304 µg/kg dry weight. Environmental surveys in Japan have also detected TBNPA in sediment samples.
Table 3: Reported Environmental Concentrations of TBNPA
| Environmental Compartment | Location | Concentration Range | Source |
|---|---|---|---|
| Indoor Dust | South Africa | Tentatively Identified | researchgate.net |
| River Sediment | Pearl River Delta, China | <0.025 - 304 µg/kg dw | |
| River Sediment (Dayanhe River) | China | Mean: 64.7 µg/kg dw |
This table summarizes data from various environmental monitoring studies.
The presence of TBNPA in these compartments confirms its release into the environment and underscores the importance of understanding its degradation and transport pathways to assess potential exposure and risk.
Detection and Quantification in Indoor Dust and Biota (e.g., animal hair)
The indoor environment is a significant reservoir for many flame retardants, including Trisbromoneopentyl alcohol. Studies have confirmed its presence in indoor settings, utilizing innovative matrices for detection.
A notable study conducted in South Africa reported the first tentative identification of this compound within the indoor environment. researchgate.netvu.nl This research utilized pet cat hair as a non-invasive biomonitoring tool to model indoor chemical exposure. researchgate.netvu.nl The detection of this compound in cat hair suggests that these animals are exposed to complex mixtures of organohalogenated compounds present in their surroundings. researchgate.netvu.nlup.ac.za The accumulation of this compound in animal hair is believed to occur through the deposition of contaminated indoor air and dust particles. researchgate.netvu.nl This finding is significant as it highlights a potential pathway for human exposure, particularly for toddlers who share a similar environment and have frequent hand-to-mouth contact. vu.nl
Table 1: Detection of this compound in Indoor and Biotic Samples
| Matrix | Location | Detection Status | Method | Reference(s) |
| Cat Hair | South Africa | Tentatively Identified | GC×GC–HR-TOFMS | researchgate.net, vu.nl |
| Indoor Dust | South Africa | Detected | Not Specified | vu.nl, up.ac.za |
Global Distribution in Environmental Samples
While data on the global distribution of this compound is not as extensive as for some legacy BFRs, its physicochemical properties and detection in certain areas suggest a potential for widespread environmental presence. slu.seresearchgate.net
This compound is classified as an aliphatic BFR and is considered a recalcitrant compound. researchgate.net Its estimated environmental half-life of over 100 years indicates a high degree of persistence, which is a key factor in its potential for long-range environmental transport. researchgate.net The detection of various alternative flame retardants in remote ecosystems such as the Arctic suggests that compounds with high persistence can undergo long-range transport, although specific monitoring data for this compound in these regions is still emerging. slu.se As the production and use of this compound may increase as a substitute for regulated BFRs, its presence in diverse environmental matrices like soil, water, and sediment could become more prevalent. researchgate.net
Photodegradation and Other Abiotic Transformation Processes in the Environment
The breakdown of this compound in the environment is a slow process, governed by various biotic and abiotic factors.
Studies have characterized this compound (TBNPA) as a recalcitrant substance. researchgate.net However, research on its aerobic biodegradation has shown that, despite its long estimated half-life, it can be completely broken down under specific laboratory conditions using a membrane bioreactor. researchgate.net
Information specifically on the photodegradation of this compound is limited. However, general research on other BFRs indicates that photodegradation, often proceeding through a debromination pathway, is a possible transformation process. env-health.org The efficiency of this process is highly dependent on the specific chemical structure and the environmental medium, such as whether the compound is dissolved in water or adsorbed onto soil or sediment particles. env-health.orge3s-conferences.org For instance, the presence of natural substances like humic acid in soil has been shown to inhibit the rate of photodegradation for some BFRs. e3s-conferences.org The degradation rates of BFRs can also be influenced by the wavelength and intensity of light. nih.govresearchgate.net
Methodological Advancements in Environmental Fate Studies
The ability to detect and quantify trace amounts of emerging contaminants like this compound is crucial for understanding their environmental fate. Recent years have seen significant progress in analytical techniques.
A major advancement in the analysis of this compound was the application of comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry (GC×GC–HR-TOFMS). vu.nleaog.org This sophisticated analytical tool was instrumental in the first tentative identification of this compound in a complex biological matrix like cat hair. vu.nl The technique provides superior separation capabilities and accurate mass measurements, which are essential for identifying and confirming the presence of trace contaminants in complex environmental samples. vu.nl
Other methodological developments for the broader class of flame retardants include the use of alternative ionization techniques such as atmospheric pressure chemical ionization (APCI) and direct probe analysis coupled with mass spectrometry. researchgate.net These methods can enhance sensitivity and in some cases, reduce the need for extensive sample preparation. researchgate.net The ongoing development and validation of robust and sensitive analytical methods are fundamental for accurate environmental risk assessment of this compound and other emerging flame retardants. vu.nlmdpi.com
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Compound Identification
Chromatography is the cornerstone for separating TBNPA from intricate mixtures, which is a critical prerequisite for accurate identification and quantification. Gas chromatography (GC) is particularly well-suited for the analysis of semi-volatile compounds like TBNPA.
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. vu.nl This technique is invaluable for analyzing complex samples, such as environmental matrices, where numerous compounds co-exist. vu.nl By employing two columns with different separation mechanisms, GCxGC distributes analytes across a two-dimensional plane, improving the resolution of complex mixtures and increasing peak capacity. vu.nl
This advanced separation capability has been successfully applied to the non-targeted screening of organohalogenated compounds (OHCs). In a study analyzing pet cat hair as a model for indoor exposure, GCxGC coupled with a high-resolution time-of-flight mass spectrometer (HR-TOFMS) enabled the tentative identification of TBNPA for the first time in the South African indoor environment. vu.nl The structured distribution of compounds in the 2D chromatogram provides additional information that aids in the identification of structurally related chemicals. vu.nl
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the targeted analysis and quantification of specific compounds, including flame retardants. samsung.comsamsung.com While GCxGC excels at screening complex, unknown samples, standard GC-MS provides a reliable and validated method for routine monitoring and quality assessment once a target compound like TBNPA is known. fda.govshimadzu.com
In a typical GC-MS setup, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. nih.gov For flame retardants and other organic compounds, precision analysis using GC-MS is a standard method for ensuring compliance with regulations and confirming the composition of materials. samsung.comsamsung.com The technique can be validated to measure impurities and target analytes over a wide range of concentrations. shimadzu.com Its sensitivity and specificity, particularly when using methods like selected ion monitoring (SIM), make it a cornerstone for forensic and environmental laboratories. nih.gov
| Technique | Principle | Application for TBNPA Analysis | Reference |
|---|---|---|---|
| GCxGC-HR-TOFMS | Utilizes two distinct chromatographic columns for enhanced separation of complex mixtures, coupled with a high-resolution mass analyzer for accurate mass detection. | Screening of complex environmental samples (e.g., cat hair) for the presence of TBNPA and other organohalogenated compounds. vu.nl | vu.nl |
| GC-MS | Separates compounds via a single GC column, followed by ionization and mass analysis for targeted identification and quantification. | Routine targeted analysis and quantification of TBNPA in various matrices for quality control and environmental monitoring. samsung.comsamsung.comnih.gov | samsung.comsamsung.comnih.gov |
High-Resolution Mass Spectrometry for Structural Elucidation and Confirmation
High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of compounds by providing highly accurate mass measurements. This capability allows for the determination of elemental formulas, which is a critical step in confirming the structure of an unknown or tentatively identified substance like TBNPA. acs.orgresearchgate.net
Time-of-flight mass spectrometry (TOF-MS) is a type of high-resolution mass analyzer frequently paired with fast separation techniques like GCxGC. vu.nl TOF analyzers are capable of high-speed data acquisition without sacrificing mass resolving power, which is crucial for resolving the numerous, narrow peaks generated by GCxGC. vu.nl The high mass accuracy of HR-TOFMS enables the prediction of elemental formulas from the experimentally determined mass data, providing strong evidence for tentative identifications. vu.nl In the analysis of cat hair, the combination of GCxGC with HR-TOFMS was instrumental in identifying TBNPA based on its accurate mass and mass spectral library matching. vu.nl While some mass analyzers show differences in fragmentation patterns between bulk and single-cell analyses, TOF-MS has been shown to provide consistent fragmentation, reinforcing its reliability. nih.gov
Atmospheric pressure chemical ionization (APCI) is a soft ionization technique that is particularly advantageous for the analysis of many flame retardants. acs.orgresearchgate.net Unlike hard ionization methods such as electron ionization (EI), which can cause extensive fragmentation and lead to the absence of a molecular ion, APCI typically produces a strong molecular ion or protonated molecule. acs.orgchromatographyonline.com This preservation of the molecular ion is a significant benefit for the structural elucidation of unknown compounds. chromatographyonline.com
The coupling of gas chromatography with APCI-HRTOF-MS has proven to be a highly sensitive approach for a broad range of flame retardants, with absolute detection limits reported in the low picogram range (0.5–25 pg). acs.orgresearchgate.net This combination offers great potential for the analysis of halogenated flame retardants like TBNPA. researchgate.net Direct analysis of solid polymer samples with minimal preparation has also been demonstrated using a direct insertion probe (DIP) coupled with APCI and quadrupole time-of-flight mass spectrometry (QTOF-MS), allowing for the rapid identification of brominated flame retardants within polymer matrices. nih.govnih.gov
Sample Preparation and Extraction Protocols from Diverse Matrices
The effective extraction and purification of TBNPA from its matrix is a critical step that precedes instrumental analysis. The choice of protocol depends heavily on the nature of the sample matrix, which can range from solid polymers to biological tissues and environmental dust.
For solid materials, such as plastics from electronic waste, some advanced techniques minimize or eliminate sample preparation. acs.orgresearchgate.net Direct probe analysis coupled to HRMS, for instance, allows for the rapid screening of flame retardants directly from a small amount of solid material. acs.orgresearchgate.net When analyzing polymers, methods like cryogenic grinding can be used to create a homogenous sample before direct mass spectrometric analysis. nih.gov
For environmental and biological samples, more extensive preparation is typically required to isolate the analyte and remove interfering substances. In the analysis of TBNPA in cat hair, the sample was directly exposed to the environment, accumulating contaminants from surrounding air and dust. vu.nl Extraction from such matrices often involves solvent extraction followed by a clean-up step, such as solid-phase extraction (SPE), to remove fats and other biological molecules that could interfere with the chromatographic analysis. The goal is to obtain a clean extract containing the target analyte that is compatible with the subsequent analytical instrumentation. nih.gov In some complex analyses, derivatization may be necessary to improve the chromatographic behavior or detection sensitivity of a target compound, although this depends on the specific analyte and analytical method. mdpi.com
Optimization of Liquid/Solid Extraction Methods
The effective analysis of TBNPA from complex matrices, such as environmental samples or consumer products, begins with an efficient extraction process. The optimization of liquid-solid extraction (LSE) or solid-phase extraction (SPE) is a critical step to isolate the target analyte from interfering substances and concentrate it for instrumental analysis. A systematic approach to optimization allows for the development of robust and reproducible methods. nih.gov
Key parameters in the optimization of extraction methods include the choice of solvent, sample pH, solvent-to-sample ratio, extraction time, and the use of cleanup steps. For polar compounds like alcohols, selecting an extraction solvent with a similar polarity is crucial for maximizing recovery. chromatographyonline.com For related brominated flame retardants like Tetrabromobisphenol A (TBBPA), methyl tert-butyl ether (MTBE) has been identified as an effective extraction solvent. nih.gov The optimization process often involves adjusting the pH of the sample to ensure the analyte is in its most extractable form and using techniques like solid-phase extraction with specific sorbents (e.g., HLB and silica (B1680970) columns) to remove interferences. nih.gov
Ultrasonic extraction is another technique employed to enhance the efficiency of the extraction process from solid samples, with parameters such as extraction time and solvent concentration being key variables for optimization. notulaebotanicae.ro The goal is to achieve high recovery of the target analyte while minimizing the co-extraction of matrix components that could interfere with subsequent analysis. nih.gov
Table 1: Key Parameters for Optimizing Liquid/Solid Extraction of TBNPA
| Parameter | Optimization Strategy | Rationale |
| Extraction Solvent | Select a solvent with polarity matching the analyte (e.g., methyl tert-butyl ether). chromatographyonline.comnih.gov | "Like dissolves like" principle ensures maximum transfer of the analyte from the sample matrix to the solvent phase. |
| Sample pH | Adjust pH to suppress ionization of the analyte and any acidic or basic interferences. chromatographyonline.comnih.gov | Neutral compounds are generally more soluble in organic solvents, improving extraction efficiency. |
| Extraction Technique | Employ methods like ultrasonic extraction or maceration and optimize duration. notulaebotanicae.ro | Enhances the interaction between the solvent and the sample, improving extraction yield and reducing time. |
| Cleanup Step | Use solid-phase extraction (SPE) with appropriate sorbents (e.g., HLB, silica). nih.govnih.gov | Removes interfering compounds from the extract, leading to a cleaner sample and more accurate analysis. |
| Solvent/Sample Ratio | Optimize the volume ratio of extraction solvent to the aqueous sample. chromatographyonline.com | A sufficiently high ratio ensures the complete partitioning of the analyte into the organic phase for maximum recovery. chromatographyonline.com |
Development of Direct Probe Techniques for Material Screening
In recent years, direct probe techniques coupled with mass spectrometry have emerged as powerful tools for the rapid screening of additives like TBNPA in solid materials, particularly polymers, with minimal to no sample preparation. nih.govresearchgate.net These methods significantly reduce analysis time compared to traditional extraction-based procedures. rsc.org
One prominent technique is the Direct Insertion Probe (DIP) or Direct Probe (DP), which is often coupled with Atmospheric Pressure Chemical Ionization (APCI) and a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF-MS). nih.govresearchgate.netresearchgate.net In this method, a small amount of the solid sample is placed on the probe, which is then inserted directly into the ion source of the mass spectrometer. researchgate.net The probe is heated using a temperature program, causing the analytes to volatilize or degrade at different temperatures. nih.gov This thermal separation facilitates the identification of different compounds within the sample matrix in a single run. nih.gov
The use of a soft ionization technique like APCI is advantageous as it primarily generates molecular ions, which simplifies spectral interpretation and aids in the accurate identification of the target compound. researchgate.net These direct probe methods have proven effective for both qualitative screening and, with optimization such as cryogenic grinding of the sample, quantitative analysis of brominated flame retardants in plastics. nih.govacs.org
Table 2: Overview of Direct Probe Mass Spectrometry for BFR Analysis
| Technique | Matrix | Key Findings & Advantages |
| DIP-APCI-QTOF-MS | Synthetic Polymers (e.g., ABS, HIPS) | Provides rapid qualitative identification of BFRs with minimal sample prep. nih.gov Temperature programming allows for temporal separation of analytes. nih.gov Can be adapted for quantitative analysis. acs.orgnih.gov |
| DIP-HRMS | Plastics (e.g., ABS) | Enables quantification without sample preparation, reducing analysis time from hours to minutes. rsc.org High linearity and low relative standard deviation are achievable. rsc.org |
| DP-APCI-HRTOF-MS | Electronic Waste, Solid Materials | An easy, fast, and inexpensive screening method for flame retardants. researchgate.net Soft ionization provides clear molecular ion data for identification. researchgate.net |
Quantitative Analysis and Trace Detection Limits in Environmental and Material Samples
The quantitative analysis of TBNPA and other brominated flame retardants is essential for assessing human and environmental exposure. Modern analytical methods offer the high sensitivity required to detect these compounds at trace levels in a variety of complex matrices.
Comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GCxGC-HRTOF-MS) is a powerful technique for the screening and tentative identification of organohalogenated compounds. This method offers superior separation efficiency and accurate mass measurements, which are crucial for identifying trace contaminants in complex samples like cat hair, a non-invasive indicator of indoor environmental exposure. nih.gov Through this technique, Trisbromoneopentyl alcohol was tentatively identified in cat hair samples, indicating its presence in the indoor environment. nih.gov
For quantitative purposes, methods are optimized to achieve the lowest possible limits of detection (LOD). While specific LODs for TBNPA are not always published for every matrix, data from related brominated flame retardants and analytical techniques illustrate the detection capabilities. For example, using direct insertion probe-mass spectrometry, the LOD for decabromodiphenyl ether (BDE209) in plastic was found to be 0.112 mg/kg. rsc.org For other BFRs like TBBPA and decaBDE, detection limits below 500 mg Br/kg have been achieved in polymer matrices using DIP-MS. acs.orgnih.gov
In environmental samples, such as plants, an optimized method involving ultrasonic extraction and GC/MS analysis reported an LOD of 4.10 ng/g for TBBPA. nih.gov The ability to detect trace levels of alcohols in aqueous samples has also been demonstrated, with methods achieving detection limits in the low micrograms per liter (µg/L) or picomolar (pmol) range. nih.govnih.gov These findings underscore the high sensitivity of modern analytical instrumentation for quantifying trace levels of TBNPA and related compounds in diverse and challenging sample types.
Table 3: Examples of Achieved Detection Limits for TBNPA and Related Compounds
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) / Finding |
| This compound | GCxGC-HRTOF-MS | Cat Hair | Tentatively identified as a trace organohalogenated compound. nih.gov |
| Decabromodiphenyl ether (BDE209) | DIP-HRMS | Plastic (ABS) | 0.112 mg/kg rsc.org |
| DecaBDE & TBBPA | DIP-MS | Polymers (ABS, HIPS) | < 500 mg Br/kg acs.orgnih.gov |
| Tetrabromobisphenol A (TBBPA) | GC/MS | Plant (Maize) | 4.10 ng/g nih.gov |
| Methanol (B129727) / Ethanol | GC-ECD | Aqueous Samples | 1.1 µg/L / 0.7 µg/L nih.gov |
| Low-molecular-weight alcohols (C1-C4) | HPLC-Fluorescence | Aqueous Solution | 4 - 70 pmol per injection nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the molecular and electronic properties of Trisbromoneopentyl alcohol from first principles. aspbs.com These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of the molecule, which in turn dictate its geometry, stability, and reactivity. aspbs.comresearchgate.net Methods like B3LYP, often combined with basis sets such as 6-311++G(d,p), are widely used to study intermolecular interactions and molecular properties. mdpi.com For this compound, these calculations provide essential data on its structure and electronic characteristics.
Below is a table of computationally derived properties for this compound.
| Property | Value | Computational Method/Source |
|---|---|---|
| Molecular Formula | C5H9Br3O | PubChem |
| Molecular Weight | 324.84 g/mol | Computed by PubChem 2.1 |
| IUPAC Name | 3-bromo-2,2-bis(bromomethyl)propan-1-ol | Computed by LexiChem 2.6.6 |
| InChIKey | QEJPOEGPNIVDMK-UHFFFAOYSA-N | Computed by InChI 1.0.5 |
| Canonical SMILES | C(C(CO)(CBr)CBr)Br | PubChem |
| XLogP3 | 3.1 | Computed by XLogP3 3.0 |
| Polar Surface Area | 20.2 Ų | Computed by Cactvs 3.4.6.11 |
Quantum chemical calculations are instrumental in predicting the electronic structure and chemical reactivity of this compound. nih.gov By mapping the electron density, key descriptors such as atomic partial charges, frontier molecular orbitals (HOMO and LUMO), and Fukui indices can be determined. researchgate.net These descriptors help identify the most reactive sites on the molecule.
For this compound, the highly electronegative bromine atoms and the oxygen atom of the hydroxyl group significantly influence the electron distribution. This creates electrophilic and nucleophilic sites, governing how the molecule interacts with other species, such as polymer precursors or reactive radicals during combustion. nih.gov For instance, the hydroxyl group is a key functional group for its role as a reactive flame retardant, allowing it to be chemically incorporated into polyurethane and polyester (B1180765) matrices. atamanchemicals.comalfa-chemical.com Theoretical models can predict the reactivity of this group by calculating the charge distribution and orbital energies. researchgate.net
| Descriptor | Significance for this compound |
|---|---|
| HOMO/LUMO Energies | Indicate the molecule's ability to donate or accept electrons, which is crucial for predicting its role in chemical reactions. |
| Electrostatic Potential Map | Visually represents electron-rich (nucleophilic) and electron-poor (electrophilic) regions, identifying likely sites for reaction, such as the oxygen of the hydroxyl group. |
| Atomic Partial Charges | Quantify the electron distribution on each atom, highlighting the polarity of bonds like C-Br and O-H and their susceptibility to reaction. |
| Fukui Functions | Predict the most likely sites for nucleophilic, electrophilic, and radical attack, which is relevant for understanding its flame retardant mechanism. researchgate.net |
| Bond Dissociation Energies | Calculated to predict the thermal stability of the molecule and the likelihood of C-Br bond cleavage to release flame-inhibiting bromine radicals. |
This compound possesses rotational freedom around its single bonds, leading to various possible three-dimensional arrangements, or conformers. Conformational analysis uses computational methods to identify the stable conformers and determine their relative energies. rsc.org By calculating the potential energy surface as a function of bond rotations, researchers can locate the energy minima corresponding to the most stable structures.
For this compound, the spatial arrangement of the three bulky bromomethyl groups and the hydroxyl group around the central quaternary carbon atom is critical. Steric hindrance and intramolecular interactions, such as hydrogen bonding, will dictate the preferred conformations. Understanding the energetic profile and the barriers to rotation between conformers is important for predicting the molecule's physical properties and how it fits into a polymer matrix. mdpi.comrsc.org
Molecular Dynamics Simulations of this compound in Polymer Matrices
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com This method allows for the investigation of complex systems, such as this compound incorporated into a polymer matrix like polyurethane or polyester. nih.govnih.gov By simulating the interactions between the flame retardant and the polymer chains, MD can provide insights into material properties that are difficult to obtain experimentally. mdpi.comnih.gov
An MD simulation would typically involve building a representative model of the polymer-flame retardant system, assigning a force field (e.g., COMPASS or PCFF) to describe the inter- and intramolecular forces, and then solving Newton's equations of motion for every atom in the system. researchgate.netaimspress.com Such simulations can predict how the addition of this compound affects the polymer's structural, thermal, and mechanical properties. aimspress.com
| Simulation Parameter/Objective | Description |
|---|---|
| System Construction | An amorphous cell is constructed containing polyurethane chains and molecules of this compound, which may be modeled as either a reactive additive (covalently bonded) or a physical additive. nih.gov |
| Force Field | A suitable force field like COMPASS or PCFF is chosen to accurately model the atomic interactions within and between the polymer and flame retardant molecules. researchgate.netaimspress.com |
| Simulation Ensemble | Simulations are typically run under constant temperature and pressure (NPT ensemble) to mimic realistic conditions. nih.gov |
| Predicted Properties | Miscibility (Flory-Huggins interaction parameter), glass transition temperature (Tg), mechanical modulus, and diffusion of small molecules (e.g., radicals) through the matrix. researchgate.net |
| Research Goal | To understand how the flame retardant's presence and its chemical bonding to the matrix affect the material's physical properties and the mobility of flame-inhibiting species. |
Theoretical Modeling of Flame Retardant Mechanisms at the Atomic Scale
Theoretical models are crucial for elucidating the precise mechanisms by which this compound imparts flame retardancy. The primary mechanism for halogenated flame retardants is action in the gas phase. mst.dk During combustion, the heat causes the C-Br bonds in the flame retardant to break, releasing bromine radicals (Br•) into the gas phase. These radicals act as scavengers, interfering with the high-energy chain reactions of fire. mst.dkmdpi.com
Computational chemistry can model this process at the atomic scale. Quantum chemical calculations can determine the bond dissociation energies of the C-Br bonds in this compound, predicting the temperature at which bromine radicals will be released. Furthermore, the reaction kinetics of Br• with key combustion radicals like H• and OH• can be simulated to quantify the flame-inhibiting efficiency. nih.gov This gas-phase mechanism involves the following key reactions:
Initiation: R-Br → R• + Br•
Propagation Inhibition:
H• + Br• → HBr
OH• + Br• → HOBr
H• + HBr → H₂ + Br•
OH• + HBr → H₂O + Br•
These reactions replace highly reactive H• and OH• radicals with less reactive Br• radicals, slowing down or quenching the combustion process. mst.dk
Computational Prediction Models for Environmental Fate and Degradation Kinetics
Computational models are increasingly used to predict the environmental fate of chemicals, providing crucial data where experimental results are lacking. nih.gov For this compound, Quantitative Structure-Property Relationship (QSPR) models can be employed. nih.gov These models use the molecular structure of a chemical to predict its physicochemical properties, which in turn determine its behavior and persistence in the environment. researchgate.net
By inputting the structure of this compound into these models, it is possible to estimate key parameters that govern its environmental transport, distribution, and degradation kinetics. nih.gov These predictions are vital for environmental risk assessment.
| Predicted Property | Relevance to Environmental Fate |
|---|---|
| Octanol-Water Partition Coefficient (log K_ow) | Indicates the tendency of the compound to partition into soil, sediment, and biota (bioaccumulation potential). nih.gov |
| Water Solubility (logS) | Determines the compound's mobility in aquatic systems and its potential to leach from soils into groundwater. nih.gov |
| Vapor Pressure (logVP) | Affects the rate of volatilization from soil and water surfaces and its potential for long-range atmospheric transport. nih.gov |
| Bioconcentration Factor (logBCF) | Predicts the extent to which the chemical may accumulate in aquatic organisms. nih.gov |
| Biodegradation Rate | Estimates the persistence of the compound in the environment by predicting how quickly it will be broken down by microorganisms. researchgate.net |
Development and Application of Advanced Computational Methodologies
The study of complex chemical systems like this compound benefits from the continuous development of advanced computational methods. mdpi.comnih.gov Beyond standard DFT and MD simulations, newer methodologies offer deeper insights and improved predictive power.
Machine Learning (ML) and AI: ML algorithms can be trained on large datasets from quantum chemical calculations or experiments to create highly efficient predictive models. researchgate.net These models can rapidly estimate properties like reactivity or toxicity for this compound and related brominated compounds, accelerating materials design and risk assessment. mdpi.comnih.gov
Multiscale Modeling: This approach bridges different levels of theory to simulate complex phenomena across various time and length scales. For flame retardancy, a multiscale model could link quantum mechanical calculations of radical reactions to mesoscopic models of char formation and finally to macroscopic models of material burning. nih.gov
Enhanced Sampling MD: Techniques like Metadynamics and Replica Exchange Molecular Dynamics can overcome the time-scale limitations of conventional MD. nih.gov These methods could be used to explore rare events, such as the initial steps of thermal degradation of this compound within a polymer or to more accurately calculate thermodynamic properties like the free energy of binding between the flame retardant and a polymer chain. nih.gov
The application of these advanced computational tools is essential for building a comprehensive, predictive understanding of this compound's behavior, from its fundamental electronic structure to its performance in real-world applications and its ultimate environmental impact. mdpi.com
Emerging Research Frontiers and Future Challenges
Development of Sustainable and Green Synthesis Routes for Brominated Alcohols
One innovative approach involves the in-situ generation of hydrogen bromide from the reduction of bromine with sulfur powder, using an organic acid as a solvent. google.com This method is reported to have fewer side reactions, a high yield of over 90%, and a product purity exceeding 99.5%, making it a promising candidate for industrial-scale production. google.com Another patented method describes the synthesis of TBNPA through the bromination of pentaerythritol (B129877) with phosphorus tribromide in an inert solvent, followed by ester exchange in methanol (B129727). google.com
The broader movement towards sustainable synthesis extends to the use of bio-based resources and greener reaction conditions. frontiersin.org For instance, the synthesis of nanoparticles, another area of materials science, is increasingly employing plant extracts and microbial cultures as reducing and capping agents, highlighting a shift towards more eco-friendly processes that could inspire new routes for flame retardant synthesis. nih.govrsc.orgcetjournal.it The twelve principles of Green Chemistry, which emphasize waste prevention, atom economy, and the use of less hazardous chemical syntheses, provide a guiding framework for these innovations. frontiersin.org
Table 1: Comparison of TBNPA Synthesis Methods
| Synthesis Method | Key Features | Reported Advantages |
| Sulfur Powder Reduction | In-situ generation of HBr, organic acid solvent. google.com | Fewer side reactions, high yield (>90%), high purity (>99.5%). google.com |
| Phosphorus Tribromide | Bromination of pentaerythritol, inert solvent, ester exchange. google.com | Provides an alternative synthetic route. google.com |
Innovation in Novel Flame Retardant Formulations and Their Niche Applications
The development of new flame retardant formulations is driven by the need for improved performance, reduced environmental impact, and compatibility with a wide range of materials. TBNPA is often used as a reactive intermediate, meaning it becomes part of the polymer structure, which can reduce its potential to leach into the environment. atamanchemicals.comfrontiersin.org
The move towards non-halogenated flame retardants is also influencing innovation. electronics.org While TBNPA is a brominated compound, the knowledge gained from developing halogen-free alternatives, often based on phosphorus and nitrogen chemistry, can inform the design of more sophisticated and environmentally benign brominated systems. specialchem.commdpi.com For example, the development of bio-based flame retardants from sources like phytic acid and biomass waste is a growing field. specialchem.com
Niche applications for novel flame retardant formulations include:
Polyurethane Foams: TBNPA is incorporated into both rigid and flexible polyurethane foams used in insulation and furniture to reduce flammability. specialchem.comatamanchemicals.com
Thermosetting Resins: It is used in epoxy and unsaturated polyester (B1180765) resins for electronics, construction materials, and adhesives to enhance fire safety. atamanchemicals.com
Intumescent Coatings: TBNPA can be a component of coatings that swell when exposed to heat, forming a protective char layer. atamanchemicals.com
Research into Long-term Environmental Behavior and Persistent Transformation Products
Understanding the environmental fate of TBNPA is crucial for assessing its long-term impact. Research in this area investigates its persistence, mobility, and the formation of transformation products in various environmental compartments.
Studies have shown that TBNPA can be biodegraded under aerobic conditions by microbial consortia found in contaminated soil and groundwater. mdpi.comnih.govmdpi.com This biodegradation is accompanied by debromination, the process of removing bromine atoms from the molecule. mdpi.comresearchgate.net However, anaerobic biodegradation has not been observed, suggesting that the presence of oxygen is a key factor in its environmental breakdown. nih.gov
The formation of transformation products is a significant area of research. While TBNPA itself may be degraded, its breakdown products could be more persistent or toxic. mdpi.com For example, the transformation of other brominated flame retardants, like TBBPA, can lead to the formation of more bioaccumulative methylated derivatives. mdpi.com The study of transformation products is complex, as they can be formed through various biotic and abiotic processes, including photodegradation. mdpi.com
Compound-specific isotope analysis (CSIA) is an emerging tool for tracking the degradation of TBNPA in the environment. acs.org By analyzing the isotopic fractionation of carbon and bromine, researchers can identify the specific degradation pathways occurring. nih.govacs.org
Table 2: Environmental Fate of Trisbromoneopentyl Alcohol
| Environmental Process | Key Findings |
| Aerobic Biodegradation | Rapid degradation with complete debromination observed in laboratory studies with specific bacterial consortia. nih.govmdpi.com |
| Anaerobic Biodegradation | Not observed in studies, indicating persistence in anoxic environments. nih.gov |
| Transformation Products | Potential for formation of various brominated organic compounds. mdpi.com The specific pathways and products for TBNPA are an active area of research. |
| Isotope Analysis | Dual carbon–bromine isotope analysis can help identify degradation mechanisms. acs.org |
Interdisciplinary Research Approaches Bridging Materials Science, Environmental Science, and Chemistry
Addressing the multifaceted challenges associated with flame retardants like TBNPA requires a collaborative, interdisciplinary approach. The integration of knowledge from materials science, environmental science, and chemistry is essential for developing safer and more sustainable fire safety solutions.
Materials Science: Focuses on incorporating flame retardants like TBNPA into polymers and other materials to achieve desired fire safety properties without compromising the material's performance. atamanchemicals.comelectronics.org This includes understanding how the flame retardant interacts with the polymer matrix and developing novel formulations for specific applications. frontiersin.org
Environmental Science: Investigates the fate and transport of TBNPA in the environment, its potential for bioaccumulation, and its effects on ecosystems. mdpi.comdiva-portal.org This field also develops methods for remediation of contaminated sites. mdpi.com
Chemistry: Underpins the entire lifecycle of TBNPA, from its synthesis to its degradation. google.comresearchgate.net Chemists work on developing greener synthesis routes, understanding the mechanisms of flame retardancy, and identifying and characterizing transformation products. acs.org
The synergy between these disciplines is crucial. For example, a materials scientist developing a new polymer with TBNPA must consider the environmental fate of the material at the end of its life, a question addressed by environmental scientists. Chemists, in turn, can provide the tools and knowledge to synthesize a less persistent form of TBNPA or to develop analytical methods for detecting its transformation products. researchgate.net
Addressing Data Gaps and Future Research Needs in Regulatory Science Contexts
Despite ongoing research, there are still significant data gaps concerning the long-term environmental and health impacts of many flame retardants, including TBNPA. diva-portal.org Addressing these gaps is essential for informed regulatory decision-making and risk assessment. nih.gov
Future research should focus on:
Comprehensive Toxicological Data: There is a need for more extensive studies on the potential health effects of TBNPA and its transformation products. diva-portal.org This includes investigating various endpoints and understanding the mechanisms of toxicity. mdpi.com
Exposure Assessment: More data is needed on human and environmental exposure levels to TBNPA, particularly from its use in consumer products. researchgate.net This involves developing sensitive analytical methods for detecting TBNPA and its metabolites in various matrices, including dust, water, and biological samples.
Long-Term Environmental Monitoring: Continued monitoring of TBNPA in different environmental compartments is necessary to understand its persistence and potential for long-range transport. miljodirektoratet.no
Risk Assessment of Transformation Products: The potential risks associated with the transformation products of TBNPA are largely unknown and require further investigation. nih.gov
Development of Safer Alternatives: A key aspect of regulatory science is the promotion of safer and more sustainable alternatives to existing chemicals. greensciencepolicy.org Continued research and development of new flame retardant technologies is crucial.
The risk assessment process itself can be a tool to guide future research by identifying the key uncertainties that, if addressed, would most significantly improve the reliability of risk estimates. nih.govresearchgate.net The use of advanced computational tools, such as large language models and quantitative structure-activity relationship (QSAR) modeling, may also help to fill data gaps and improve the efficiency of risk assessment in the future. publichealthtoxicology.com
Q & A
Q. How can researchers accurately identify Trisbromoneopentyl Alcohol (TBNPA) given its multiple synonyms and conflicting CAS registry numbers?
TBNPA is listed under various synonyms (e.g., 2,2-bis(bromomethyl)-3-bromo-1-propanol) and CAS numbers (e.g., 36483-57-5, 1522-92-5), creating ambiguity . To resolve this, cross-reference chemical databases using molecular formula (C₅H₉Br₃O) and structural identifiers. Utilize formula indices and synonym lists in authoritative handbooks (e.g., CRC Handbook of Chemistry and Physics) to verify identity . Confirm purity via NMR and high-resolution mass spectrometry (HRMS) to distinguish it from analogues like tris(Tribromoneopentyl) phosphate .
Q. What are the recommended analytical methods for quantifying TBNPA in laboratory-grade samples?
Gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (ECD) is optimal for quantifying TBNPA due to its brominated structure. For solid samples, dissolve in toluene (15–65 mg/mL) and analyze using a DB-5MS column with temperature programming (50–300°C) to resolve brominated byproducts . Calibrate with certified reference materials (CRMs) and validate against spectral libraries (e.g., NIST) to ensure accuracy .
Advanced Research Questions
Q. How can comprehensive two-dimensional gas chromatography (GC×GC-TOFMS) be optimized for detecting TBNPA in complex environmental matrices?
GC×GC-TOFMS enhances sensitivity in environmental samples (e.g., indoor dust, biological tissues). Use a non-polar × mid-polar column set (e.g., Rxi-5Sil MS × Rxi-17Sil MS) and modulate at 3–5 s to separate TBNPA from co-eluting organohalogens like polybrominated diphenyl ethers (PBDEs) . Employ soft ionization (e.g., electron impact at 70 eV) and monitor characteristic ions (e.g., m/z 291 [C₅H₉Br₃O⁺]) for tentative identification. Validate detections using isotope ratio analysis and elemental formula prediction from accurate mass data (<5 ppm error) .
Q. How should researchers address discrepancies in reported physicochemical properties of TBNPA, such as Henry’s Law constants?
Henry’s Law constants for TBNPA vary (e.g., 7.7×10² atm·m³/mol in Zhang et al. (2010) ). Replicate experiments under controlled conditions (25°C, pH 7) using dynamic headspace or equilibrium partitioning methods. Cross-validate with quantum chemical calculations (e.g., COSMO-RS) to predict partitioning behavior. Publish raw data (temperature, solvent matrix) to contextualize variability .
Q. What methodological considerations are critical when using TBNPA as a reagent in biochemical assays (e.g., ELISA)?
TBNPA’s stability in aqueous buffers is pH-dependent. Prepare stock solutions in anhydrous DMSO (≤0.1% v/v) to prevent hydrolysis. Verify absence of endotoxins via Limulus Amebocyte Lysate (LAL) assay, as impurities may skew immunoassay results. Include solvent-only controls to rule out nonspecific binding in assays . For long-term storage, lyophilize aliquots at -80°C under argon to avoid bromine loss.
Data Contradiction and Validation
Q. How can researchers resolve conflicting data on TBNPA’s environmental persistence and bioaccumulation potential?
Discrepancies arise from differing test systems (e.g., OECD 301B vs. 307 biodegradation assays). Standardize protocols using ISO 17025-accredited labs and include positive controls (e.g., hexabromocyclododecane). Perform meta-analyses of existing data, weighting studies with robust QA/QC measures (e.g., isotope dilution for recovery correction) . Publish negative results to reduce publication bias.
Methodological Tables
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| Henry’s Law Constant (25°C) | 7.7×10² atm·m³/mol | Dynamic headspace-GC | Zhang et al. (2010) |
| Solubility in Toluene | 15–65 mg/mL | Gravimetric analysis | Master Catalog |
| Characteristic MS Ion (m/z) | 291 (C₅H₉Br₃O⁺) | GC×GC-TOFMS (70 eV EI) | Brits et al. (2018) |
Key Recommendations
- Structural Confirmation : Always cross-verify TBNPA’s identity using HRMS and CAS registry cross-referencing.
- Environmental Analysis : Prioritize GC×GC-TOFMS for complex matrices to mitigate false positives.
- Data Transparency : Report experimental conditions (e.g., solvent, temperature) to contextualize physicochemical data variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
